molecular formula C7H13N B7721733 Diallylmethylamine CAS No. 55553-13-4

Diallylmethylamine

Cat. No. B7721733
CAS RN: 55553-13-4
M. Wt: 111.18 g/mol
InChI Key: WGESLFUSXZBFQF-UHFFFAOYSA-N
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Description

Diallylmethylamine is a tertiary amine . It is a chemical compound with the molecular formula (CH2=CHCH2)2NCH3 .


Synthesis Analysis

This compound can be prepared from the reaction between aqueous methylamine and allylchloride in the presence of polyglycol-400, which acts as a phase transfer catalyst . It has also been used in the synthesis of various compounds such as diallyldimethylammonium iodide, diallylethylmethylammonium bromide, diallylbenzylmethylammonium chloride, and alkyl substituted diallylmethyl quaternary ammonium salt monomers .


Molecular Structure Analysis

The molecular weight of this compound is 111.18 . The structure of this compound can be represented as (CH2=CHCH2)2NCH3 .


Chemical Reactions Analysis

This compound is involved in radical polymerization, chain propagation, and degradative chain transfer . The potential energy profiles of reactions of this compound were calculated using the semiempirical MNDO-PM3 method .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a refractive index of 1.43 (lit.) and a density of 0.789 g/mL at 25°C (lit.) . The boiling point of this compound is 111°C (lit.) .

Scientific Research Applications

  • Polymer Synthesis : Diallylmethylamine is involved in the synthesis of high-molecular-weight polymers. Protonation and quaternization of this compound lead to increased activation energy for mobile allyl hydrogen atom abstraction, which is crucial for polymer synthesis (Timofeeva et al., 1999).

  • Biodegradable Polyurethanes : It is used in the preparation of new biodegradable polyurethanes and polyetherurethanes with morphine groups, which show potential as therapeutic agents. The drug-polymer conjugates exhibit longer activity due to slow release of active components (Mahkam & Sharifi-Sanjani, 2003).

  • Cancer Research : this compound derivatives like diallyl sulfide are studied for their potential in cancer prevention and treatment. They have been shown to inhibit N-acetyltransferase activity and gene expression in human colon cancer cell lines, suggesting potential chemopreventive properties (Chung et al., 2004).

  • Immunosuppression and Chemoprevention : Diallyl sulfide, a derivative, has been researched for its effects on immunosuppression and chemopreventive effects in mice, indicating its potential use in cancer therapy (Jeong & Lee, 1998).

  • Polymers Based on Diallylamine Monomers : Studies have been conducted on the kinetic and mechanistic aspects of polymerization of this compound and related monomers, leading to the development of novel polymers and polyamines (Timofeeva et al., 2005).

  • Neurotransmitter Systems Study : Brain dialysis, a technique often used in the study of in vivo neurotransmitter release, is relevant for this compound research in neuroscience. This technique allows for the exploration of various neurotransmitter systems, including those involving amino acids and other neuroactive substances (Westerink et al., 1987; Westerink, 1995).

Mechanism of Action

The mechanism of action of Diallylmethylamine involves interaction with its own radicals in solvent . The reactions studied simulate chain propagation and chain transfer to monomer in radical polymerization of the above monomers in dilute solutions with different dielectric permittivities of the solvents .

Safety and Hazards

Diallylmethylamine is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and adequate ventilation are recommended .

Future Directions

Diallylmethylamine has potential applications in the field of corrosion mitigation . It has been used in the synthesis of a cyclopolymer for corrosion mitigation in a simulated acidizing environment . The corrosion mitigation capacity of this compound can be improved by the addition of a minute amount of I− ions .

properties

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESLFUSXZBFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55553-13-4
Record name Poly(methyldiallylamine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55553-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2062402
Record name N-Methyldiallylamine
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2424-01-3
Record name Diallylmethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2424-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diallylmethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N-methyl-N-2-propen-1-yl-
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Record name N-Methyldiallylamine
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Record name N-methyldiallylamine
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Record name DIALLYLMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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